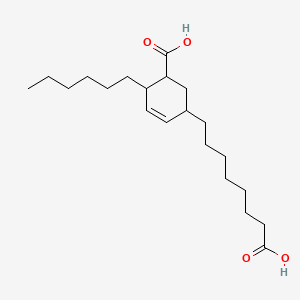

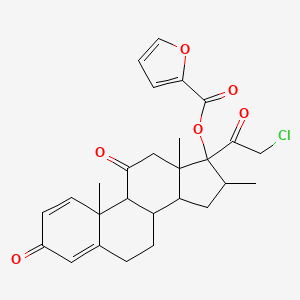

![molecular formula C32H48N2O23 B12319575 N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)

N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-p-nitrophényle, également connu sous le nom de 4-nitrophényl β-lacto-N-néotétraoside, est un dérivé de glucide complexe. Ce composé est composé d'une séquence de monosaccharides liés par des liaisons glycosidiques, se terminant par un groupe para-nitrophényle. Il est principalement utilisé dans les essais biochimiques et la recherche en raison de ses propriétés structurelles uniques et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-p-nitrophényle implique plusieurs étapes de glycosylation. Typiquement, la synthèse commence par la préparation de donneurs et d'accepteurs de monosaccharides protégés. Les réactions de glycosylation sont catalysées par des glycosyltransférases ou des catalyseurs chimiques tels que l'éthérate de trifluorure de bore (BF3·Et2O) dans des conditions contrôlées

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de réacteurs à grande échelle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de chaque étape de glycosylation .

Analyse Des Réactions Chimiques

Types de réactions

β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-p-nitrophényle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe para-nitrophényle peut être oxydé pour former des dérivés de nitrophénol.

Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.

Substitution : Les liaisons glycosidiques peuvent être clivées et substituées par d'autres groupes fonctionnels.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme BF3·Et2O pour les réactions de glycosylation .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe para-nitrophényle produit des dérivés de nitrophénol, tandis que la réduction produit des dérivés d'amino .

Applications De Recherche Scientifique

β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-p-nitrophényle est largement utilisé dans la recherche scientifique, notamment :

Chimie : Comme substrat dans les essais enzymatiques pour étudier l'activité des glycosidases.

Biologie : Dans des études de signalisation cellulaire pour enquêter sur les interactions des glycanes.

Médecine : Comme outil de diagnostic pour détecter des déficiences spécifiques en glycosidases.

Industrie : Dans la production de matériaux à base de glycanes et comme standard dans les essais de contrôle de qualité

Mécanisme d'action

Le composé exerce ses effets par le biais d'interactions avec les glycosidases et d'autres protéines de liaison aux glucides. Le groupe para-nitrophényle sert de rapporteur chromogène, permettant la détection et la quantification de l'activité enzymatique. Les liaisons glycosidiques sont clivées par des enzymes spécifiques, libérant le groupe para-nitrophényle, qui peut être mesuré spectrophotométriquement .

Mécanisme D'action

The compound exerts its effects through interactions with glycosidases and other carbohydrate-binding proteins. The para-nitrophenyl group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing the para-nitrophenyl group, which can be measured spectrophotometrically .

Comparaison Avec Des Composés Similaires

Composés similaires

β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranose : Manque le groupe para-nitrophényle.

β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-p-nitrophényle : Structure similaire mais liaisons glycosidiques différentes.

Acide N-acétylneuraminique (α2-3)Gal(β1-4)Glc : Contient de l'acide sialique au lieu du groupe para-nitrophényle.

Unicité

La présence du groupe para-nitrophényle dans β-D-Galactopyranosyl-(1→4)-β-D-N-acétyl-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl-p-nitrophényle le rend unique car il fournit un rapporteur chromogène pour les essais enzymatiques. Cette fonctionnalité permet une détection et une quantification faciles de l'activité enzymatique, ce qui en fait un outil précieux dans la recherche biochimique .

Propriétés

IUPAC Name |

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJUCUTPFYZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

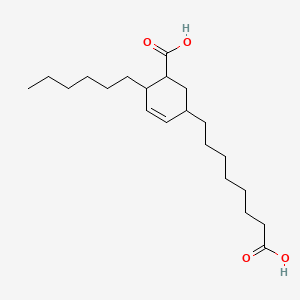

![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)

![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)

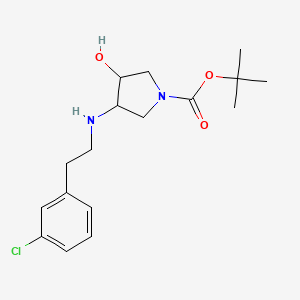

![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)

![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)

![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)

![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)